N-methyl-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-methyl-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C10H8N2O3S. It is characterized by a benzothiophene core, which is a sulfur-containing aromatic ring, substituted with a nitro group at the 5-position, a carboxamide group at the 2-position, and a methyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the nitration of a benzothiophene derivative followed by amide formation One common synthetic route starts with the nitration of 1-benzothiophene to introduce the nitro group at the 5-positionThe final step involves methylation of the amide nitrogen to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and amide formation, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Major Products
Reduction: Reduction of the nitro group yields N-methyl-5-amino-1-benzothiophene-2-carboxamide.
Scientific Research Applications
N-methyl-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, its activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzothiophene core can also interact with various molecular targets, including enzymes and receptors, through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1-benzothiophene-2-carboxamide: Similar structure but lacks the N-methyl group.
N-methyl-1-benzothiophene-2-carboxamide: Similar structure but lacks the nitro group.
5-amino-1-benzothiophene-2-carboxamide: Similar structure but has an amino group instead of a nitro group.
Uniqueness
N-methyl-5-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and carboxamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-methyl-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVUPXRNSBHAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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